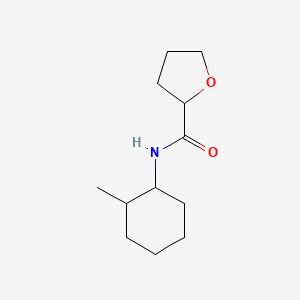
N-(2-Methylcyclohexyl)oxolane-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Methylcyclohexyl)oxolane-2-carboxamide, also known as MXE, is a synthetic dissociative anesthetic drug that was first synthesized in 2010. It belongs to the arylcyclohexylamine class of drugs, which also includes ketamine and phencyclidine (PCP). MXE has been found to have potential applications in scientific research due to its unique chemical structure and properties.
作用機序
N-(2-Methylcyclohexyl)oxolane-2-carboxamide acts as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, which results in the inhibition of glutamate neurotransmission. This mechanism of action is similar to that of ketamine and PCP, which also act as NMDA receptor antagonists. This compound also has affinity for the serotonin transporter and sigma receptor, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
This compound has been found to induce dissociative anesthesia and alter perception, cognition, and mood in animal models. This compound has been shown to increase dopamine and serotonin release in the prefrontal cortex, which may contribute to its antidepressant effects. This compound has also been found to increase heart rate and blood pressure in animal models, which may limit its clinical use.
実験室実験の利点と制限
N-(2-Methylcyclohexyl)oxolane-2-carboxamide has several advantages for use in laboratory experiments. It has a unique chemical structure and properties that make it a valuable tool for investigating the effects of dissociative anesthetics on the brain and behavior. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, this compound has several limitations for use in laboratory experiments. It has a short half-life and duration of action, which may limit its usefulness in certain experimental paradigms. This compound also has potential for abuse and dependence, which may limit its availability for research purposes.
将来の方向性
There are several future directions for research on N-(2-Methylcyclohexyl)oxolane-2-carboxamide. One potential direction is to investigate the potential therapeutic effects of this compound in conditions such as depression and anxiety. Another direction is to investigate the potential neuroprotective effects of this compound in conditions such as traumatic brain injury and stroke. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the brain and behavior.
合成法
N-(2-Methylcyclohexyl)oxolane-2-carboxamide is synthesized through a multi-step process that involves the reaction of cyclohexanone with hydroxylamine hydrochloride to form 2-methylcyclohexanone oxime, which is then reacted with lithium aluminum hydride to produce 2-methylcyclohexanone. This intermediate is then reacted with 2-chloroacetyl chloride and sodium hydroxide to form this compound.
科学的研究の応用
N-(2-Methylcyclohexyl)oxolane-2-carboxamide has been found to have potential applications in scientific research due to its ability to induce dissociative anesthesia and alter perception, cognition, and mood in animal models. This compound has been used in studies investigating the effects of dissociative anesthetics on the brain and behavior, as well as in studies investigating the potential therapeutic effects of these drugs in conditions such as depression and anxiety.
特性
IUPAC Name |
N-(2-methylcyclohexyl)oxolane-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-9-5-2-3-6-10(9)13-12(14)11-7-4-8-15-11/h9-11H,2-8H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUXGYBRRMHDAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C2CCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
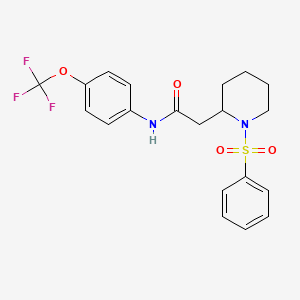
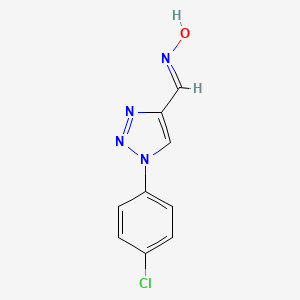
![N-[(1-Hydroxycyclohexyl)methyl]-N-(pyrazolo[1,5-a]pyridin-2-ylmethyl)prop-2-enamide](/img/structure/B2403665.png)

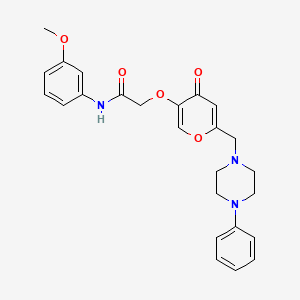

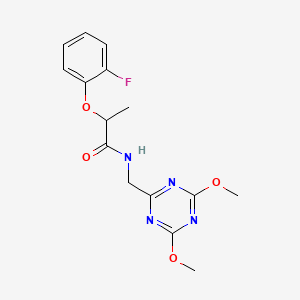
![[4-(1-Methyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]boronic acid](/img/structure/B2403670.png)
![N-mesityl-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2403674.png)
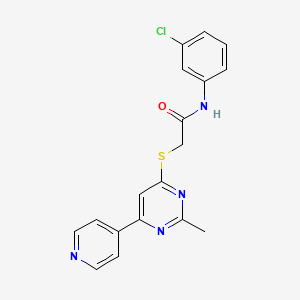
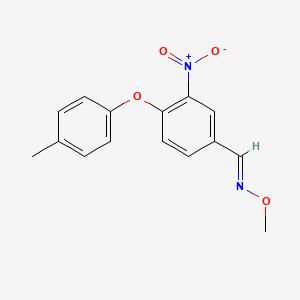
![N-cyclopentyl-3-(4-fluorophenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2403678.png)
![3-[(2-hydroxy-3,4-dimethylphenyl)carbonyl]-2-phenyl-2,3-dihydro-1H-isoindol-1-one](/img/structure/B2403679.png)
acetate](/img/structure/B2403682.png)
